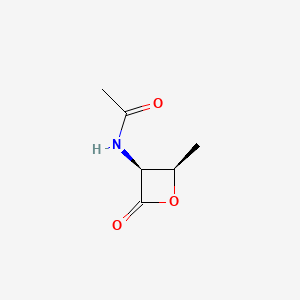
(2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide is a natural product found in Bacillus with data available.
Wissenschaftliche Forschungsanwendungen
1. Inhibitor Properties and Stability Studies
(2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide, as part of the N-(2-oxo-3-oxetanyl)carbamic acid esters family, has been studied for its properties as an N-acylethanolamine acid amidase (NAAA) inhibitor with potential anti-inflammatory applications. This compound has shown increased chemical stability compared to other β-lactone derivatives, an important factor for medicinal chemistry and pharmaceutical development (Duranti et al., 2012).
2. Structure-Activity Relationships
Another significant area of research is the structure-activity relationship (SAR) of β-lactone derivatives like (2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide. Studies have focused on how modifications to the β-lactone ring impact the compound's inhibitory potency against NAAA. These insights are crucial for designing more effective and stable therapeutic agents (Ponzano et al., 2013).
Eigenschaften
CAS-Nummer |
83112-05-4 |
|---|---|
Produktname |
(2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]acetamide |
InChI |
InChI=1S/C6H9NO3/c1-3-5(6(9)10-3)7-4(2)8/h3,5H,1-2H3,(H,7,8)/t3-,5+/m1/s1 |
InChI-Schlüssel |
ZCSKPKMAWTYOSK-WUJLRWPWSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)O1)NC(=O)C |
SMILES |
CC1C(C(=O)O1)NC(=O)C |
Kanonische SMILES |
CC1C(C(=O)O1)NC(=O)C |
Synonyme |
SQ 26517 SQ-26517 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



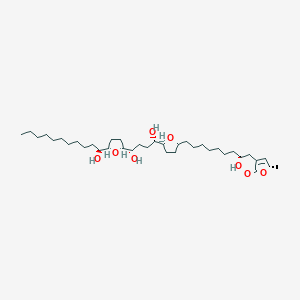
![2-(9-Ethyl-6-indolo[3,2-b]quinoxalinyl)acetic acid methyl ester](/img/structure/B1210817.png)
![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)
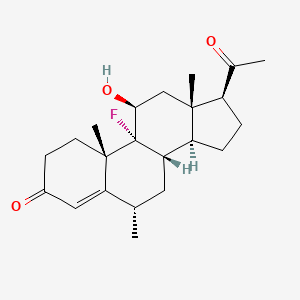

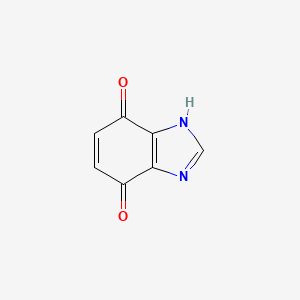




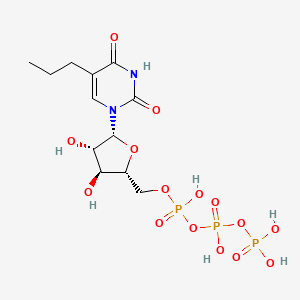
![2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid](/img/structure/B1210835.png)

